5-bromo-4-fluoro-1H-indazole physical and chemical properties
5-bromo-4-fluoro-1H-indazole physical and chemical properties
An In-depth Technical Guide to 5-bromo-4-fluoro-1H-indazole for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 5-bromo-4-fluoro-1H-indazole, a critical heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, its nuanced reactivity, and its strategic application in modern therapeutic design, particularly in the realm of kinase inhibition.
Core Molecular Profile and Physicochemical Properties
5-bromo-4-fluoro-1H-indazole is a substituted indazole that has gained prominence as a versatile intermediate. Its unique arrangement of a bromine atom, a fluorine atom, and an accessible N-H proton on the indazole scaffold provides multiple, orthogonal handles for synthetic elaboration. This strategic functionalization makes it a highly valued starting material in the synthesis of complex molecular architectures for drug discovery.
Key Physicochemical and Structural Data
The fundamental properties of 5-bromo-4-fluoro-1H-indazole are summarized below. This data is essential for reaction planning, purification, and analytical characterization.
| Parameter | Value | Source(s) |
| CAS Number | 1082041-85-7 | [1] |
| Molecular Formula | C₇H₄BrFN₂ | [1] |
| Molecular Weight | 215.02 g/mol | [1] |
| IUPAC Name | 5-bromo-4-fluoro-1H-indazole | |
| InChI Key | YJOQUFUSNSCGHN-UHFFFAOYSA-N | |
| Appearance | Light Earth Yellow Powder / Solid | [1] |
| Boiling Point | 332.2 ± 22.0 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in Water. | [2][3] |
| Purity (Typical) | ≥95-97% | [1] |
Synthesis Pathway: A Validated Three-Step Protocol
A robust and scalable synthesis for 5-bromo-4-fluoro-1H-indazole has been documented, starting from the commercially available 3-fluoro-2-methylaniline.[4] The pathway involves a sequence of bromination, oxidative cyclization (ring closure), and deprotection.[4] This approach is efficient and suitable for producing the material in quantities required for extensive research programs.[4]
Synthetic Workflow Diagram
The overall transformation is depicted below, illustrating the progression from the aniline starting material to the final indazole product.
Caption: Three-step synthesis of 5-bromo-4-fluoro-1H-indazole.
Detailed Experimental Protocol
The following protocol is adapted from validated patent literature, providing a self-validating system for laboratory synthesis.[4]
Step 1: Synthesis of 4-bromo-3-fluoro-2-methylaniline (Bromination)
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Setup: In a multi-neck flask equipped with a stirrer and thermometer, dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile (15 volumes).
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Cooling: Cool the solution to below 10°C using an ice bath.
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.5 eq) portion-wise, ensuring the internal temperature remains below 10°C. The regioselectivity is driven by the activating, ortho-para directing methyl and amino groups, with the sterically accessible position para to the amine being favored.
-
Reaction: Stir the mixture at this temperature for 2 hours, monitoring by TLC for the consumption of the starting material.
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium bisulfite. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the title compound.
Step 2: Synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (Ring Closure)
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Acetylation: To the crude 4-bromo-3-fluoro-2-methylaniline (1.0 eq) from the previous step, add acetic anhydride. This protects the amine and forms the acetyl group that will become part of the final protected indazole.
-
Cyclization: Dissolve the acetylated intermediate in toluene (10 volumes). Heat the solution to 110°C.
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Diazotization & Cyclization: Add isoamyl nitrite (1.5 eq) dropwise. This reagent serves as the diazotizing agent, converting the amino group (after in-situ deacetylation of the aniline nitrogen is presumed to occur under the reaction conditions, though the patent acetylates first) into a diazonium salt, which then undergoes intramolecular cyclization onto the methyl group to form the indazole ring. The acetyl group ultimately resides on the indazole N1 position.
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Isolation: After TLC indicates reaction completion (approx. 2-3 hours), concentrate the mixture to dryness. Triturate the residue with methanol and filter to collect the solid product.
Step 3: Synthesis of 5-bromo-4-fluoro-1H-indazole (Deprotection)
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Setup: Suspend the acetylated indazole from Step 2 (1.0 eq) in a mixture of methanol (3 volumes) and water (3 volumes).
-
Hydrolysis: Add a base such as potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq) dissolved in water. The choice of a mild base like potassium bicarbonate can also be effective with high yield (81%).[4]
-
Reaction: Stir the suspension at room temperature for 12 hours. The acetyl protecting group is readily cleaved under these basic conditions.
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Isolation: Monitor by TLC. Upon completion, add additional water to precipitate the product fully. Stir for 30 minutes, then collect the solid by filtration. Wash the filter cake with water and dry to afford the final 5-bromo-4-fluoro-1H-indazole. The structure should be confirmed by NMR, for which a proton NMR spectrum is provided in the reference patent.[4]
Chemical Reactivity and Derivatization Potential
The synthetic value of 5-bromo-4-fluoro-1H-indazole lies in its distinct reactive sites, which can be addressed selectively.
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N1-Position: The proton on the N1 nitrogen of the pyrazole ring is acidic and can be readily deprotonated by a mild base. This allows for straightforward N-alkylation or N-arylation, a common strategy to modulate solubility, metabolic stability, and target engagement.
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C5-Position (Bromo): The bromine atom is a key functional handle for palladium-catalyzed cross-coupling reactions. This site is ideal for introducing aryl or heteroaryl substituents via reactions like the Suzuki-Miyaura, Stille, or Sonogashira couplings.[2][5] The electron-rich nature of the indazole ring facilitates the oxidative addition step in these catalytic cycles.[5]
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C4-Position (Fluoro): The fluorine atom is generally stable but significantly influences the molecule's electronic properties and pKa. It can also engage in favorable fluorine-protein interactions (e.g., with backbone amides) and serves as a useful probe for ¹⁹F NMR studies during fragment-based screening.
Key Derivatization Strategies
Caption: Bidentate hydrogen bonding of the indazole core to the kinase hinge.
The 5-bromo substituent on 5-bromo-4-fluoro-1H-indazole provides the synthetic exit vector to append larger, selectivity-determining fragments that will occupy other pockets of the ATP-binding site, while the indazole core maintains the crucial hinge-binding interaction. This makes it an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns targeting kinases like FGFRs and others. [6][7]
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is paramount. 5-bromo-4-fluoro-1H-indazole is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling. * Storage: Store in a cool, dry place away from light and moisture. [1]Keep the container tightly sealed. Recommended storage is at room temperature. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.
References
-
Babu, B., T. S., & Mohan, C. D. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26846–26868. [Link]
-
Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
-
Turner, L. D., Summers, A. J., Johnson, L. O., Knowles, M. A., & Fishwick, C. W. G. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 8(12), 1264–1268. [Link]
-
PubMed. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. PubMed. [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Tianming Pharmaceutical. (n.d.). 5-Bromo-4-fluoro-1-methyl-1H-indazole. [Link]
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MySkinRecipes. (n.d.). 5-Bromo-4-fluoro-1H-indazole. [Link]
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PharmaCompass. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
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MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4506–4520. [Link]
-
Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. [Link]
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